2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide
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Overview
Description
2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide is a chemical compound with the molecular formula C17H15N3OS. . This compound features a quinazoline core substituted with a methyl group at the 6-position, a phenyl group at the 4-position, and a thioacetamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase to another, improving the reaction efficiency.
Industrial Production Methods
Industrial production of quinazoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound’s biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a valuable tool in biological research.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The thioacetamide group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetic acid
- 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)ethylamine
- 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)propionamide
Uniqueness
2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. The presence of the thioacetamide group enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
2-(6-methyl-4-phenylquinazolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)20-17(19-14)22-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEHTVKRVPVZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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